
1-(3,4-dimethylphenyl)-N-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dimethylphenyl)-N-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H22N4O and its molecular weight is 334.423. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(3,4-dimethylphenyl)-N-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the 1,2,3-triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, cytotoxic effects, and potential therapeutic applications.
The molecular formula of the compound is C12H14N4O with a molecular weight of 230.26 g/mol. The structure features a triazole ring that is known for its ability to interact with various biological targets.
Synthesis
The synthesis of this compound typically involves the condensation of specific precursors under controlled conditions to yield a high-purity product. For example, it can be synthesized from dimethylaniline and sodium azide through a series of reactions that include amide coupling and crystallization processes .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that derivatives of 1H-1,2,3-triazole-4-carboxamides can induce apoptosis in various cancer cell lines. For instance:
- Cytotoxicity : The compound has been evaluated against several cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). It demonstrated a notable inhibitory effect with IC50 values comparable to established chemotherapeutics like doxorubicin .
Cell Line | IC50 (μM) | Comparison Drug | IC50 (μM) |
---|---|---|---|
MCF-7 | 1.1 | Doxorubicin | 0.5 |
HCT-116 | 2.6 | Doxorubicin | 0.6 |
HepG2 | 1.4 | Doxorubicin | 0.7 |
The mechanism by which this compound exerts its anticancer effects involves several pathways:
- Apoptosis Induction : It has been shown to cause morphological changes indicative of apoptosis in Jurkat T-cells, including chromatin condensation and DNA fragmentation .
- Mitochondrial Dysfunction : The compound reduces mitochondrial membrane potential, contributing to cell death pathways.
Antimicrobial Activity
In addition to its anticancer properties, the compound also exhibits antimicrobial activity against various bacterial strains. Studies have indicated that certain triazole derivatives can inhibit the growth of Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .
Case Studies
Several case studies have highlighted the efficacy of triazole derivatives:
- Cancer Treatment : A study demonstrated that triazole-based compounds significantly reduced tumor size in xenograft models when administered alongside traditional chemotherapy agents.
- Infection Control : Another study reported successful outcomes using triazole derivatives in combination therapies for bacterial infections resistant to standard treatments.
Aplicaciones Científicas De Investigación
The biological activities of this compound are mainly attributed to its interaction with specific biological targets, including enzymes and receptors involved in cancer proliferation and microbial resistance. The triazole ring structure is known for its role in inhibiting cytochrome P450 enzymes and has been explored for anti-cancer properties through mechanisms such as apoptosis induction and cell cycle arrest.
Antitumor Activity
Research indicates that triazole derivatives exhibit significant antitumor effects. This compound has shown promising results against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
A549 | 5.2 | EGFR Inhibition |
H460 | 4.8 | Apoptosis Induction |
In comparative studies, compounds similar to this one have demonstrated enhanced efficacy over standard treatments like Erlotinib in specific non-small cell lung cancer (NSCLC) models.
Case Study: Antitumor Efficacy in NSCLC Models
A study involving xenograft mouse models implanted with NSCLC cells reported significant tumor regression after treatment with triazole derivatives. The treatment led to a reduction in tumor volume by approximately 60% after four weeks at a dosage of 10 mg/kg.
Antimicrobial Activity
Triazole compounds have also been investigated for their antimicrobial properties. The presence of the triazole ring enhances the ability to inhibit fungal growth by targeting ergosterol biosynthesis pathways.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Candida albicans | 16 µg/mL |
Staphylococcus aureus | 32 µg/mL |
These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.
Case Study: Antimicrobial Testing
A series of antimicrobial assays conducted on various bacterial and fungal strains demonstrated selective inhibition against pathogenic organisms while showing low cytotoxicity towards human cell lines. This selectivity makes it an attractive candidate for further development in antimicrobial therapy.
Potential Applications
The applications of 1-(3,4-dimethylphenyl)-N-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be summarized as follows:
- Oncology : Its antitumor properties make it a candidate for cancer therapeutics.
- Antimicrobial Therapy : Its efficacy against various pathogens positions it as a potential agent for treating infections.
- Enzyme Inhibition Studies : The compound's ability to inhibit cytochrome P450 enzymes can be explored further for drug interaction studies.
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)-N-(4-ethylphenyl)-5-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-5-16-7-9-17(10-8-16)21-20(25)19-15(4)24(23-22-19)18-11-6-13(2)14(3)12-18/h6-12H,5H2,1-4H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBKRTUAUMAZDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.